molecular formula C12H14O B8744404 3-([1,1'-Bi(cyclopropan)]-2-yl)phenol

3-([1,1'-Bi(cyclopropan)]-2-yl)phenol

Cat. No.: B8744404
M. Wt: 174.24 g/mol
InChI Key: XNXAVPGZHRXBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-([1,1'-Bi(cyclopropan)]-2-yl)phenol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-cyclopropylcyclopropyl)phenol

InChI

InChI=1S/C12H14O/c13-10-3-1-2-9(6-10)12-7-11(12)8-4-5-8/h1-3,6,8,11-13H,4-5,7H2

InChI Key

XNXAVPGZHRXBJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask equipped with nitrogen inlet, thermometer, and reflux condenser was charged 5.0 g (0.0246 moles) of 3-cyclopropyl-5-(3-hydroxyphenyl)-2-pyrazoline, and 5.0 g of powdered sodium hydroxide (0.125 moles). The two solids were mixed thoroughly, then heated slowly to 250° C., under a rapid steam of nitrogen. The reaction mixture was heated continuously at 250° C. for a total of 2 hours, then cooled to ambient temperature. The resulting residue was the dissolved in 200 mls of water, then acidified to pH 2 with 1N aqueous hydrochloric acid. The acidic solution was extracted with 3×100 mls of ethyl ether, and the ether extract was washed with 2×100 mls of water, and 100 mls of saturated aqueous sodium chloride solution. The ether extract was the dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure with a rotary evaporator at 45° C. The resulting crude product was chrmoatographed on silica gel with a 15% ethyl acetate, 85% hexane mobile phase. The pure fractions were combined and concentrated under reduced pressure on a rotary evaporator to afford 2.9 g of the title compound 1-(3-hydroxyphenyl)-2-cyclopropyl cyclopropane as a pale yellow liquid at a 68% yield.
Name
3-cyclopropyl-5-(3-hydroxyphenyl)-2-pyrazoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
68%

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